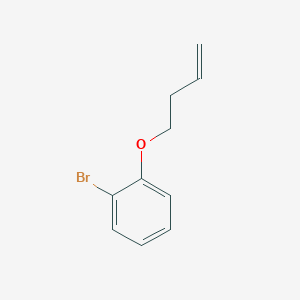

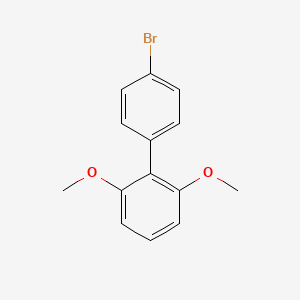

1-Bromo-2-(but-3-enyloxy)benzene

Übersicht

Beschreibung

1-Bromo-2-(but-3-enyloxy)benzene is a compound belonging to the class of organic compounds known as benzene and substituted derivatives. It is an aromatic compound with a molecular formula of C9H10BrO. It is a colorless, volatile liquid with a faint, sweet odor. It is insoluble in water, but miscible with organic solvents such as ether, ethanol, and chloroform. It is commonly used in organic synthesis and as a reagent in the synthesis of various other compounds.

Wissenschaftliche Forschungsanwendungen

Reaction Pathways and Kinetics

1-Bromo-2-(but-3-enyloxy)benzene has been investigated in various chemical reaction pathways. Beckwith and Palacios (1991) explored its treatment with various anions, leading to both direct substitution and cyclized products. This study confirmed the intermediacy of the o-3-(but-3-enyloxy)phenyl radical, indicating that the reactions followed the SRN1 pathway (Beckwith & Palacios, 1991).

Synthesis of Complex Compounds

Schlosser and Castagnetti (2001) demonstrated the synthesis of 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene using 1-bromo-2-(trifluoromethoxy)benzene, highlighting a method to create complex organic compounds (Schlosser & Castagnetti, 2001).

Polymer-Supported Reactions

The use of polymer-supported organotin hydride for the cyclization of 1-bromo-2-(prop-2-enyloxy)benzene has been studied by Lapôtre et al. (2001). This research provides insights into alternative methods for chemical synthesis using polymer supports (Lapôtre, Deleuze, Maillard, & Mulholland, 2001).

Cyclization Reactions

Kobayashi et al. (2013) explored the synthesis of 2,3-dihydro-1H-isoindole-1-thiones via bromine–lithium exchange, showing the versatility of this compound in cyclization reactions (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Organometallic Chemistry

In the field of organometallic chemistry, Fink et al. (1997) synthesized new compounds involving this compound, contributing to the development of novel organometallic compounds (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).

Regioselective Metalation

Mongin and Schlosser (1996) investigated the regioselective metalation of halobenzotrifluorides, including derivatives of this compound, offering new insights into selective chemical transformations (Mongin & Schlosser, 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-2-(but-3-enyloxy)benzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions.

Mode of Action

This compound undergoes Electrophilic Aromatic Substitution (EAS) reactions . The mechanism of EAS involves two steps:

- Step 1 : The electrophile, in this case, the bromine cation, forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the bromine atom to substitute a hydrogen atom on the benzene ring, resulting in the formation of the brominated compound.

Pharmacokinetics

Its solubility in organic solvents suggests it may have some degree of bioavailability .

Result of Action

The molecular effect of this compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine atom This results in the formation of a brominated compound

Eigenschaften

IUPAC Name |

1-bromo-2-but-3-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGBBSDMHZGIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464756 | |

| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87280-00-0 | |

| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)